- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-Glycopyranoside, Organic Letters, 2014, 16(16), 4090-4093
Cas no 915095-84-0 ((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
- (5-bromo-2-chlorophenyl)-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone
- (5-Bromo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (ACI)
- (S)-(5-BroMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone
- AC-29162
- UNII-U6VK5XR83J
- U6VK5XR83J
- DB-092433
- (3S)-3-[4-(5-BROMO-2-CHLOROBENZOYL)PHENOXY]OXOLANE
- (5-Bromo-2-chlorophenyl)-(4-((3S)-oxolan-3-yl)oxyphenyl)methanone
- CS-0166100
- Methanone, (5-bromo-2-chlorophenyl)(4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)-
- AK144267
- 915095-84-0
- (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone? (Empagliflozin Impurity
- SCHEMBL2864061
- F75628
-
- MDL: MFCD27920792
- Inchi: 1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1
- InChI Key: DGMVPGOZCCHBQI-AWEZNQCLSA-N
- SMILES: C(C1C=CC(O[C@@H]2COCC2)=CC=1)(C1C=C(Br)C=CC=1Cl)=O
Computed Properties
- Exact Mass: 379.98148g/mol
- Monoisotopic Mass: 379.98148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 35.5Ų
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277908-25g |
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |
915095-84-0 | 95% | 25g |
$674 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1111521-25g |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 97% | 25g |
$580 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1111521-100g |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 97% | 100g |
$1800 | 2024-06-05 | |
| Chemenu | CM277908-1g |
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |
915095-84-0 | 95% | 1g |
$55 | 2024-07-20 | |
| Chemenu | CM277908-5g |
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |
915095-84-0 | 95% | 5g |
$193 | 2024-07-20 | |
| Chemenu | CM277908-100g |
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone |
915095-84-0 | 95% | 100g |
$2226 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1111521-25g |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 97% | 25g |
$580 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1111521-100g |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 97% | 100g |
$1800 | 2025-02-19 | |
| Aaron | AR00H3EG-100mg |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 98% | 100mg |
$14.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1111521-25g |
(S)-(5-broMo-2-chlorophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)Methanone |
915095-84-0 | 97% | 25g |
$580 | 2025-02-22 |
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Production Method
Production Method 1
1.2 Solvents: Water
Production Method 2
1.2 Reagents: Water
- An efficient synthesis for empagliflozin (an inhibitor of SGLT-2), World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(12), 537-545
Production Method 3
1.2 Reagents: Water
- A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLS, Journal of Structural Chemistry, 2020, 61(7), 1167-1174
Production Method 4
- A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2, European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Raw materials
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Preparation Products
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Suppliers
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone
Introduction to (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone (CAS No. 915095-84-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, identified by the CAS number 915095-84-0, is (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. This compound, characterized by its complex structural features, has garnered attention in the scientific community due to its potential pharmacological significance.
The molecular structure of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone consists of a methanone core substituted with two distinct aromatic rings. The presence of both 5-Bromo-2-chlorophenyl and 4-((tetrahydrofuran-3-yl)oxy)phenyl moieties introduces a high degree of functional diversity, making it a candidate for various biochemical interactions. Such structural complexity often correlates with enhanced binding affinity and specificity, which are critical factors in drug design.
In recent years, there has been a growing interest in the development of molecules that can modulate intracellular signaling pathways. The (S)-configuration of the compound suggests a potential for enantioselective interactions, which is a key consideration in modern drug discovery. The stereochemical purity of this compound could influence its pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for further investigation.
Current research in medicinal chemistry emphasizes the importance of understanding the relationship between molecular structure and biological activity. The (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone molecule represents a promising scaffold for designing novel therapeutic agents. Its unique structural features may enable it to interact with biological targets in ways that existing drugs cannot, potentially leading to the discovery of new treatments for various diseases.
The synthesis and characterization of this compound have been subjects of interest in academic and industrial laboratories. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These studies not only provide insights into the compound's molecular architecture but also help in optimizing synthetic routes for large-scale production.
The potential applications of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone extend across multiple therapeutic areas. Its structural motifs suggest that it may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities. However, further preclinical studies are necessary to validate these hypotheses and to identify any potential adverse effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate this compound from a laboratory curiosity into a viable therapeutic option.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling and simulations have become indispensable tools for predicting the behavior of compounds like (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone before they are synthesized in the lab. These computational approaches can provide valuable insights into binding affinities, metabolic stability, and other pharmacokinetic parameters, thereby accelerating the drug development process.
In conclusion, (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone represents a fascinating chemical entity with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a promising candidate for further exploration. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapies that address unmet medical needs.
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